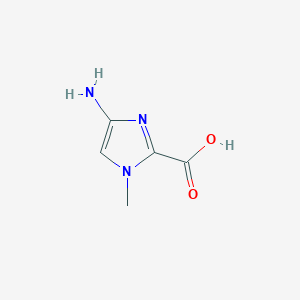
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
“1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde” is a chemical compound with the CAS Number: 383136-14-9 . It has a molecular weight of 186.21 and its IUPAC name is 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde . The compound is stored at room temperature and appears as a solid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde” include its molecular weight (186.21), its solid physical form, and its storage at room temperature .
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Material Science
- Single Molecule Magnets : The application of similar ligands has been explored in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior and are linked via Na(+) cations into a 1D polymeric topology, indicating potential applications in data storage and quantum computing (Giannopoulos et al., 2014).
Organic Synthesis and Catalysis
- Atom Transfer Radical Polymerization (ATRP) : The use of 2-pyridinecarbaldehyde imines, similar in structure to the compound , has shown effectiveness in atom transfer radical polymerization when combined with copper(I) bromides and alkyl bromides. This highlights its role in facilitating the synthesis of polymers with controlled structures (Haddleton et al., 1997).
Drug Delivery and Biomedical Applications
- Drug Delivery Systems : A quaternary pyridinium salt derived from a similar compound has been shown to cross the blood-brain barrier efficiently in its prodrug form. This suggests potential applications in developing drug delivery systems targeting the brain (Bodor et al., 1978).
Synthetic Chemistry and Functional Materials
- Synthesis of Functional Materials : Research has demonstrated the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines), which can then be cyclized to form pyrrole-fused poly-heterocyclic compounds. These findings indicate potential applications in synthesizing drugs, food flavors, and functional materials (Adhikary et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(13)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIPPLJCMCISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390031 | |
| Record name | 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-14-9 | |
| Record name | 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Amino(propan-2-ylsulfanyl)methylidene]azanium](/img/structure/B1608640.png)








![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol](/img/structure/B1608658.png)



